Propargyl-PEG5-azide

PROTAC synthesis Linker solubility Stock solution preparation

Choose Propargyl-PEG5-azide for your PROTAC and bioconjugation workflows. The precisely defined PEG5 spacer delivers an optimal balance of solubility (≥20 mg/mL DMSO) and conformational flexibility, promoting efficient ternary complex formation. Its terminal propargyl group ensures rapid, quantitative CuAAC kinetics for surface functionalization and DEL applications. Unlike strained alkynes, it offers a cost-effective route to well-defined conjugates. Bulk packs available; order now.

Molecular Formula C13H23N3O5
Molecular Weight 301.34 g/mol
CAS No. 1589522-62-2
Cat. No. B3392381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG5-azide
CAS1589522-62-2
Molecular FormulaC13H23N3O5
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C13H23N3O5/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-15-16-14/h1H,3-13H2
InChIKeyMUVOUQDZNKRSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG5-azide (CAS 1589522-62-2) as a Precision PEG Linker for Click Chemistry and PROTAC Synthesis


Propargyl-PEG5-azide (CAS 1589522-62-2) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative that integrates a terminal propargyl (alkyne) group and a terminal azide group within a precisely defined PEG5 spacer . This molecular architecture positions it as a core reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and, to a lesser extent, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling its widespread use as a linker in bioconjugation, PROTAC (PROteolysis TArgeting Chimera) development, and advanced material science .

Why Propargyl-PEG5-azide Cannot Be Replaced by Shorter or Longer PEG Analogs in Critical Applications


Generic substitution of Propargyl-PEG5-azide with other azide-PEG-propargyl linkers (e.g., PEG3, PEG4, or PEG6 variants) is not functionally equivalent due to the strict dependence of critical molecular properties—specifically solubility, conformational flexibility, and linker length—on the precise number of ethylene glycol repeat units. As established in PROTAC design principles, the linker length and composition directly influence ternary complex formation efficiency, cellular permeability, and target degradation potency . Furthermore, the unique kinetic profile of the terminal propargyl group in CuAAC versus SPAAC reactions is a defining feature of this specific reagent class, and substitution with a strained alkyne (e.g., DBCO) would fundamentally alter reaction kinetics and the biocompatibility of the resulting conjugate [1]. The following sections provide quantitative evidence for why Propargyl-PEG5-azide offers a verifiable, differentiated performance profile compared to its closest chemical analogs.

Quantitative Differentiation of Propargyl-PEG5-azide: Comparative Data for Informed Procurement


Enhanced DMSO Solubility of Propargyl-PEG5-azide vs. Shorter PEG Analogs

Propargyl-PEG5-azide exhibits significantly higher solubility in dimethyl sulfoxide (DMSO) compared to its shorter-chain analog Propargyl-PEG3-azide. This enhanced solubility facilitates the preparation of higher-concentration stock solutions, a critical advantage in PROTAC synthesis and high-throughput screening workflows .

PROTAC synthesis Linker solubility Stock solution preparation

PEG5 Spacer Length Confers Optimal Balance Between Flexibility and Rigidity for PROTAC Ternary Complex Formation

The PEG5 spacer in Propargyl-PEG5-azide falls within the 'medium/long-chain' PEG category (n = 5–12), which is empirically associated with a significant enhancement of water solubility and linker flexibility compared to 'short-chain' PEGs (n = 1–4) [1]. This classification stems from the polymer physics of PEG, where a minimum of 5-6 ethylene glycol units is required to achieve sufficient conformational entropy and hydrodynamic radius for effective biomolecular 'steering' and ternary complex stabilization in PROTAC applications. While precise quantitative data on ternary complex cooperativity (α) for this specific linker is not publicly available, the class-level inference is that PEG5 provides a superior balance of properties over shorter PEGs (e.g., PEG3, PEG4) which may restrict conformational sampling, and longer PEGs (e.g., PEG9, PEG12) which may introduce excessive flexibility and entropic penalties [2].

PROTAC linker design Ternary complex Linker length optimization

Superior Kinetics of Propargyl-Based CuAAC vs. Strained Alkyne SPAAC for Efficient Bioconjugation

The propargyl group in Propargyl-PEG5-azide, when reacted with an azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), exhibits a rate constant that is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with common strained alkynes like dibenzocyclooctyne (DIBO) or azadibenzocyclooctyne (ADIBO) [1]. This kinetic advantage is critical for applications requiring rapid and quantitative conjugation, such as surface functionalization or the construction of PROTACs under time-sensitive conditions.

Click chemistry kinetics CuAAC vs SPAAC Bioconjugation rate

High Yield and Speed in DNA-Templated Ligation Using Propargyl-Azide Click Chemistry

In a DNA-templated system, the reaction between a 3'-O-propargyl-modified DNA strand and a 5'-azide-modified DNA strand—analogous to the functional groups present in Propargyl-PEG5-azide—proceeds with exceptionally high yield and speed, rivaling the performance of enzymatic ligation [1]. This demonstrates the practical utility of this specific alkyne-azide pair in complex, biomolecular environments.

DNA-templated ligation Oligonucleotide conjugation Click chemistry efficiency

Optimized Application Scenarios for Propargyl-PEG5-azide Based on Quantitative Performance Advantages


PROTAC Library Synthesis Requiring High-Concentration Stock Solutions

For researchers building PROTAC libraries, Propargyl-PEG5-azide's high solubility in DMSO (≥20 mg/mL) is a critical advantage . This property minimizes the volume of organic solvent required for high-concentration stock solutions, reducing potential cytotoxicity in cell-based assays and enabling more consistent compound handling in automated liquid handling systems. The 5-unit PEG spacer also provides an empirically balanced flexibility, increasing the likelihood of forming productive ternary complexes without the need for extensive linker length optimization [1].

Fast and Quantitative Surface Functionalization of Biomaterials

The fast kinetics of the propargyl group in CuAAC reactions make Propargyl-PEG5-azide an excellent choice for the rapid, quantitative functionalization of material surfaces, such as polymer brushes or nanoparticles . Compared to strained alkynes (e.g., DBCO) which can be costly and react more slowly in confined surface environments, Propargyl-PEG5-azide offers a more efficient and cost-effective route to creating well-defined, bioactive interfaces for biosensing or implant coatings.

High-Fidelity Oligonucleotide Conjugation and DNA-Encoded Library (DEL) Construction

Given the demonstrated high yield and superior mismatch discrimination of propargyl-azide click chemistry in DNA-templated ligation, Propargyl-PEG5-azide is a prime candidate for applications in DNA-encoded library (DEL) technology and site-specific oligonucleotide labeling . Its ability to achieve near-quantitative conversion in minutes under mild conditions ensures high library fidelity and reduces the need for extensive purification steps between rounds of synthesis, a major bottleneck in DEL workflows.

Biological Probe Development Where Aqueous Solubility and Stability are Key

The PEG5 spacer is long enough to confer significant water solubility to otherwise hydrophobic small-molecule probes or drug candidates, as inferred from the class-level behavior of PEGs (n=5-12) . This makes Propargyl-PEG5-azide a strategic choice for conjugating hydrophobic warheads (e.g., kinase inhibitors, fluorescent dyes) to targeting moieties, resulting in probes with improved pharmacokinetic properties and reduced non-specific aggregation in biological media.

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